{Benzyl-[2-(benzyl-ethoxycarbonylmethyl-amino)-ethyl]-amino}-acetic acid ethyl ester
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Overview
Description
{Benzyl-[2-(benzyl-ethoxycarbonylmethyl-amino)-ethyl]-amino}-acetic acid ethyl ester is a complex organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {Benzyl-[2-(benzyl-ethoxycarbonylmethyl-amino)-ethyl]-amino}-acetic acid ethyl ester typically involves multiple steps. One common method includes the reaction of benzyl chloride with ethyl acetoacetate in the presence of a base to form an intermediate compound. This intermediate is then reacted with benzylamine and ethyl chloroformate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of catalysts and automated monitoring systems can further enhance the production process, ensuring consistent quality and reducing the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
{Benzyl-[2-(benzyl-ethoxycarbonylmethyl-amino)-ethyl]-amino}-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents and conditions used.
Substitution: This reaction involves the replacement of one functional group with another, which can be achieved using different reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
{Benzyl-[2-(benzyl-ethoxycarbonylmethyl-amino)-ethyl]-amino}-acetic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of {Benzyl-[2-(benzyl-ethoxycarbonylmethyl-amino)-ethyl]-amino}-acetic acid ethyl ester involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, undergoing enzymatic reactions that lead to the formation of active metabolites. These metabolites can then interact with various cellular pathways, influencing biological processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with similar properties but less complex structure.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and perfumes.
Benzyl acetate: Similar in structure but with different functional groups, used in fragrances and as a solvent.
Uniqueness
{Benzyl-[2-(benzyl-ethoxycarbonylmethyl-amino)-ethyl]-amino}-acetic acid ethyl ester is unique due to its complex structure, which allows for a wide range of chemical reactions and applications. Its ability to undergo multiple types of reactions and its potential use in various fields make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[benzyl-[2-[benzyl-(2-ethoxy-2-oxoethyl)amino]ethyl]amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4/c1-3-29-23(27)19-25(17-21-11-7-5-8-12-21)15-16-26(20-24(28)30-4-2)18-22-13-9-6-10-14-22/h5-14H,3-4,15-20H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUBGEJORCPEDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CCN(CC1=CC=CC=C1)CC(=O)OCC)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652718 |
Source
|
Record name | Diethyl 2,2'-[ethane-1,2-diylbis(benzylazanediyl)]diacetate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183995-63-3 |
Source
|
Record name | Diethyl 2,2'-[ethane-1,2-diylbis(benzylazanediyl)]diacetate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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